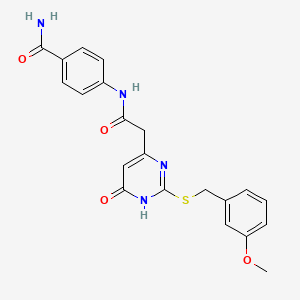

![molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1](/img/structure/B2755538.png)

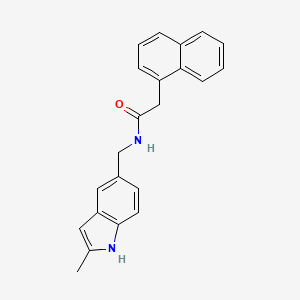

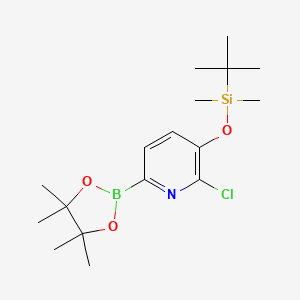

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolopyridine derivatives, which have shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Ruthenium-Cymene Containing Pyridine-Derived Aldiimine Ligands

The study by Ramos et al. (2019) explores ruthenium-cymene complexes containing pyridine-derived aldiimine ligands for the transfer hydrogenation of aryl ketones. The synthesis and characterization of these complexes demonstrate their potential in catalytic activities, with good productivity and turnover frequency (TOF) in the hydrogenation process. This research highlights the application of such compounds in catalysis, specifically in transfer hydrogenation reactions, showcasing their efficiency and effectiveness in converting ketones to alcohols (Ramos et al., 2019).

Palladium(II) Complexes for Polymerization

Kim et al. (2014) discuss the synthesis of Palladium(II) complexes with bidentate N,N'-bidentate N-cycloalkyl 2-iminomethylpyridine and their application in the polymerization of methyl methacrylate (MMA). These complexes demonstrate high catalytic activity and selectivity for MMA polymerization, indicating their utility in materials science, especially in the synthesis of polymers with specific structural properties (Kim et al., 2014).

Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group

Liaw et al. (2007) synthesized a novel organosoluble poly(pyridine−imide) with a pendent pyrene group, demonstrating its thermal, optical, electrochemical, and electrochromic properties. This material shows promise for applications in high-performance polymers, offering insights into the development of materials with specific electrochromic and electrochemical properties (Liaw et al., 2007).

Schiff Bases as Corrosion Inhibitors

Aatiaoui et al. (2021) investigated the synthesis of Schiff bases based on imidazo[1,2-a]pyridine for their application as corrosion inhibitors for mild steel in acidic environments. Their study provides valuable information on the protective properties of these compounds, offering a potential application in materials science for corrosion protection (Aatiaoui et al., 2021).

Pyrrole-Based Electro-Optic Materials

Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores and investigated their applications as electro-optic materials. The study showcases the potential of these compounds in the development of nonlinear optical materials, which could be used in various optical applications, including modulators and switches (Facchetti et al., 2003).

Propriétés

IUPAC Name |

(E)-1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTAQFFNUQNTOS-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)

![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)

![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)